molecular formula C8H17N3 B13839099 N-(3,4-dihydro-2H-pyrrol-5-yl)-N',N'-dimethylethane-1,2-diamine

N-(3,4-dihydro-2H-pyrrol-5-yl)-N',N'-dimethylethane-1,2-diamine

Cat. No.: B13839099
M. Wt: 155.24 g/mol
InChI Key: PFUYIUUDDVIPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dihydro-2H-pyrrol-5-yl)-N’,N’-dimethylethane-1,2-diamine is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-N’,N’-dimethylethane-1,2-diamine can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron(III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Industrial Production Methods

In industrial settings, the synthesis of pyrrole derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of metal-catalyzed reactions, such as those involving manganese or copper complexes, can enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-pyrrol-5-yl)-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolinones, while substitution reactions can produce N-alkylpyrroles or N-acylpyrroles .

Scientific Research Applications

N-(3,4-dihydro-2H-pyrrol-5-yl)-N’,N’-dimethylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. For example, pyrrole derivatives have been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dihydro-2H-pyrrol-5-yl)-N’,N’-dimethylethane-1,2-diamine is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

N-(3,4-dihydro-2H-pyrrol-5-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C8H17N3/c1-11(2)7-6-10-8-4-3-5-9-8/h3-7H2,1-2H3,(H,9,10)

InChI Key

PFUYIUUDDVIPOG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.